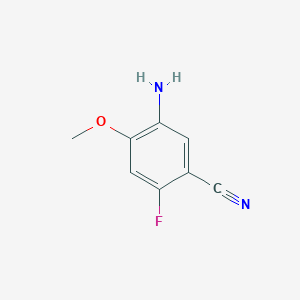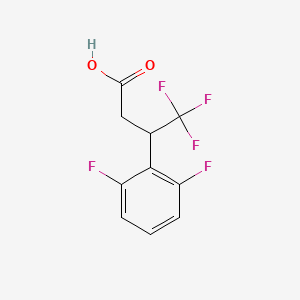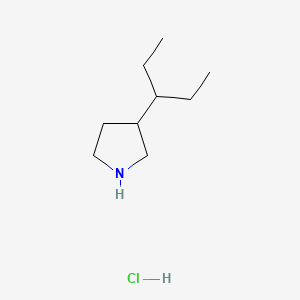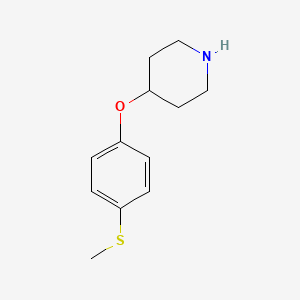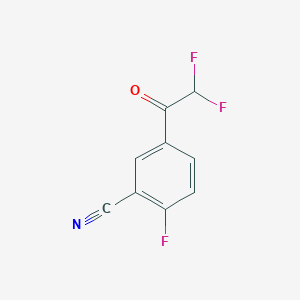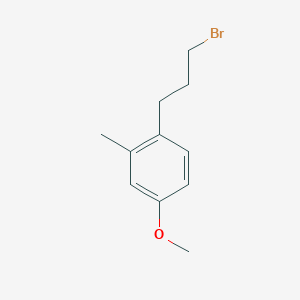
1-(3-Bromopropyl)-4-methoxy-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, featuring a bromopropyl group, a methoxy group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene typically involves the bromination of 4-methoxy-2-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as toluene or xylene and may involve microwave irradiation to accelerate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent and reaction parameters is crucial to ensure efficient production.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
科学的研究の応用
1-(3-Bromopropyl)-4-methoxy-2-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in electron-donating interactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(3-Bromopropyl)-4-methoxybenzene: Lacks the methyl group, making it less sterically hindered.
1-(3-Bromopropyl)-2-methylbenzene: Lacks the methoxy group, affecting its reactivity and solubility.
1-(3-Bromopropyl)-4-methylbenzene: Lacks the methoxy group, altering its electronic properties.
Uniqueness: 1-(3-Bromopropyl)-4-methoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and solubility. The combination of these functional groups makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
1-(3-bromopropyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
ALDQONSXYKOQGN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


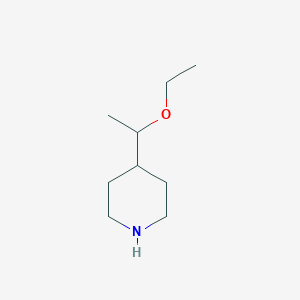

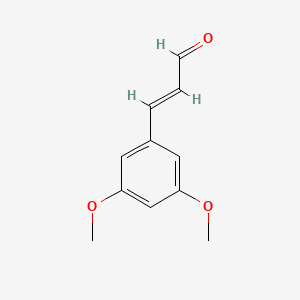
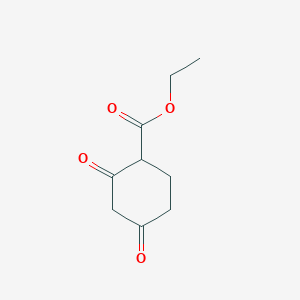

![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
